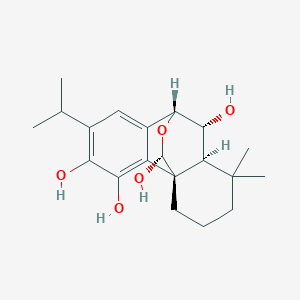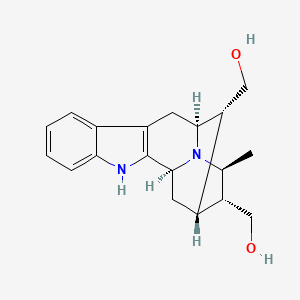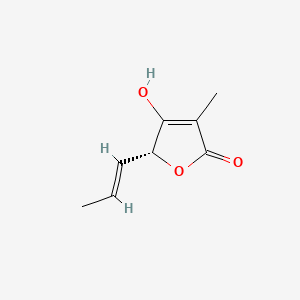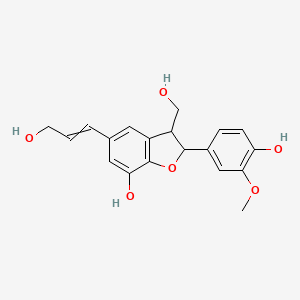
6-Epidemethylesquirolin D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The complexity of tetracyclic and related structures often involves intricate synthesis processes and detailed analysis of molecular structures, chemical reactions, and properties. Studies have delved into the synthesis, structural analysis, and reactions of cyclo compounds, providing a foundation for understanding similar complex molecules.
Synthesis Analysis
Menzek et al. (2006) explored the reactions of epoxy cyclo compounds, leading to the discovery of new intramolecular oxygen migration pathways and the synthesis of complex structures through cleavage of carbon-oxygen bonds (Menzek & Altundas, 2006).
Molecular Structure Analysis
The structural analysis of complex molecules often requires advanced techniques like X-ray crystallography. For example, Odame et al. (2020) synthesized and characterized N-[(9E)-8,10,17-Triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2,4,6,11(16),12,14-heptaen-9-ylidene] benzamide, providing detailed insights into its molecular structure (Odame, Hosten, & Tshentu, 2020).
Chemical Reactions and Properties
The study of chemical reactions and properties of complex molecules often reveals unique behaviors and reactivity patterns. For instance, Mitsudo et al. (1999) discussed the catalyzed dimerization of norbornadiene, showcasing the potential for forming new bonds and structures through specific catalytic processes (Mitsudo et al., 1999).
Physical Properties Analysis
The physical properties of complex molecules, such as solubility, melting points, and crystalline structure, are crucial for their application and manipulation. Detailed analyses, such as those provided by Odame et al. (2020), offer insights into the physical characteristics of synthesized compounds (Odame, Hosten, & Tshentu, 2020).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity, stability, and functional group behavior, is essential for the application and further modification of complex molecules. Studies like those conducted by Mitsudo et al. (1999) provide valuable information on the chemical properties through experimental synthesis and reaction studies (Mitsudo et al., 1999).
Wissenschaftliche Forschungsanwendungen
Ich habe mehrere Suchen durchgeführt, aber es scheint, dass online nur begrenzte Informationen über die spezifischen Anwendungen von „6-Epidemethylesquirolin D“ verfügbar sind. Die gefundenen Quellen erwähnen hauptsächlich seine Isolierung aus den Wurzeln von Salvia aspera und seine Verfügbarkeit zum Kauf für Forschungszwecke {svg_1} {svg_2}.
Wirkmechanismus
Target of Action
This compound is a natural product for research related to life sciences , and further studies are needed to identify its specific molecular targets.
Mode of Action
It is known that this compound is a diterpenoid , a class of compounds that often interact with biological targets to exert their effects.
Pharmacokinetics
It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc , which suggests it may have good bioavailability.
Result of Action
It is suggested that it may have antioxidant, anti-inflammatory, antibacterial, and antitumor activities
Eigenschaften
IUPAC Name |
(1R,8R,9R,10S,15S)-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2,4,6-triene-3,4,9,15-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O5/c1-9(2)10-8-11-12(14(22)13(10)21)20-7-5-6-19(3,4)17(20)15(23)16(11)25-18(20)24/h8-9,15-18,21-24H,5-7H2,1-4H3/t15-,16+,17-,18-,20-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRAIVMEZFVLJK-STEXWYFWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C2C(=C1)C3C(C4C2(CCCC4(C)C)C(O3)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C2C(=C1)[C@@H]3[C@@H]([C@@H]4[C@@]2(CCCC4(C)C)[C@H](O3)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(3E)-3-[2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-5-methoxyoxolan-2-one](/img/structure/B1180524.png)